1-(2-Chloro-6-methylpyridin-3-YL)ethanone

Description

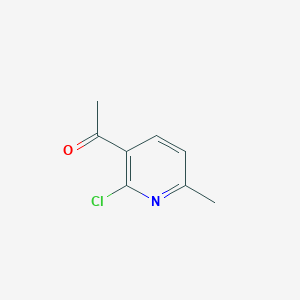

1-(2-Chloro-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

IUPAC Name |

1-(2-chloro-6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMWLYUKXRLPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-6-methylpyridin-3-YL)ethanone typically involves the chlorination of 2-methylpyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-(2-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chloro-6-methylpyridin-3-YL)ethanone is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-(2-Chloro-6-methylpyridin-3-YL)ethanone can be compared with other similar compounds, such as:

2-Chloro-3-methylpyridine: Similar in structure but lacks the ethanone group.

3-Chloro-2-methylpyridine: Similar in structure but with different positioning of the chlorine and methyl groups.

2-Methyl-3-pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

1-(2-Chloro-6-methylpyridin-3-YL)ethanone is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its chloro and methyl groups, which significantly influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for potential therapeutic applications and further research in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a chloro group at the 2-position and a methyl group at the 6-position of the pyridine ring, contributing to its unique chemical properties.

Enzyme Inhibition

This compound has shown significant enzyme inhibition capabilities. Studies indicate that it interacts with various enzymes, influencing metabolic pathways and cellular functions. For instance, it has been found to modulate the activity of the P2X7 receptor, which plays a critical role in cell signaling and inflammatory responses.

Table 1: Enzyme Interaction Studies

| Enzyme/Target | Effect | Reference |

|---|---|---|

| P2X7 Receptor | Modulation of activity | |

| AcpS-PPTase | Inhibition observed | |

| Kynurenine 3-Monooxygenase | Potential inhibitor |

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors. The presence of the chloro group enhances its reactivity, facilitating interactions that can lead to inhibition or modulation of biological pathways. Its carbonyl moiety also plays a significant role in these interactions, allowing it to act as an effective ligand in various biochemical contexts.

Therapeutic Potential

Research has highlighted the potential therapeutic applications of this compound in treating conditions related to metabolic disorders and inflammation. For example, compounds structurally similar to this compound have been investigated for their protective effects against organ dysfunction in animal models of acute pancreatitis . These studies suggest that derivatives may provide insights into developing new therapeutic agents.

Case Study: Protective Effects in Animal Models

In a rat model of acute pancreatitis, compounds similar to this compound demonstrated significant protective effects against secondary organ injury. The treatment resulted in reduced levels of inflammatory markers and improved organ function, indicating potential clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.